N-ethyl-2-(1H-pyrrol-1-yl)ethan-1-amine

Description

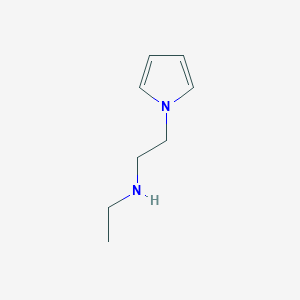

Chemical Structure and Properties N-Ethyl-2-(1H-pyrrol-1-yl)ethan-1-amine (CAS: 73627-29-9) is a secondary amine with a molecular formula of C₈H₁₄N₂ (average mass: 138.214 g/mol) . Its structure comprises an ethyl group attached to the amine nitrogen and a pyrrole ring linked via a two-carbon chain. The monoisotopic mass is 138.1157 g/mol, and it is identified by ChemSpider ID 261259 .

Synthesis

The compound can be synthesized via nucleophilic substitution reactions. For example, 2-(1H-pyrrol-1-yl)ethan-1-amine (a precursor) is synthesized from 2-chloroethylamine and pyrrole under basic conditions . Subsequent alkylation with ethyl halides or other ethylating agents introduces the N-ethyl group.

Properties

IUPAC Name |

N-ethyl-2-pyrrol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-9-5-8-10-6-3-4-7-10/h3-4,6-7,9H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVKXJMNTQKAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304431 | |

| Record name | N-ethyl-2-(1H-pyrrol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73627-29-9 | |

| Record name | NSC165775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ethyl-2-(1H-pyrrol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-2-(1H-pyrrol-1-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-(1H-pyrrol-1-yl)ethanamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(1H-pyrrol-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-ethyl-2-(1H-pyrrol-1-yl)ethanal using oxidizing agents such as potassium permanganate.

Reduction: Reduction of the compound can yield N-ethyl-2-(1H-pyrrol-1-yl)ethanol using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a suitable base.

Major Products Formed

Oxidation: N-ethyl-2-(1H-pyrrol-1-yl)ethanal.

Reduction: N-ethyl-2-(1H-pyrrol-1-yl)ethanol.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including N-ethyl-2-(1H-pyrrol-1-yl)ethan-1-amine, exhibit significant anticancer properties. For instance, studies have shown that pyrrole-based compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study involved the synthesis of novel pyrrole derivatives that demonstrated potent activity against human cancer cell lines, including those resistant to conventional therapies .

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects. Its structural similarity to neurotransmitters allows it to interact with various receptors in the nervous system. For example, this compound has been explored as a potential analgesic agent targeting nociceptin/orphanin FQ receptors, which play a crucial role in pain modulation .

Materials Science

Conductive Polymers

this compound is utilized in the synthesis of conducting polymers. These materials are essential for applications in organic electronics and sensors. The compound can serve as a monomer in the polymerization process, leading to the formation of conductive networks that exhibit improved electrical properties. Research has demonstrated that incorporating pyrrole derivatives enhances the conductivity and stability of polymer films .

Catalysis

Catalytic Applications

The compound has shown promise as a catalyst or catalyst precursor in various organic reactions. For instance, it has been employed in palladium-catalyzed reactions to synthesize complex heterocycles from simple starting materials. The ability of this compound to stabilize reactive intermediates makes it valuable in synthetic organic chemistry .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-ethyl-2-(1H-pyrrol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Modified Amine Substituents

Key Observations

- Steric and Electronic Effects : The N-ethyl group in the target compound provides moderate steric bulk compared to the smaller N-methyl or bulkier pyrrolidinyl groups in L76/L75. This affects solubility and interaction with biological targets .

- Synthetic Efficiency : The N-ethyl derivative may offer higher synthetic yields than the N,N-dimethyl variant (53% vs. 33%) .

Analogues with Modified Pyrrole Substituents

Key Observations

Analogues with Heterocyclic Replacements

Key Observations

- Bioactivity : Pyrazole and pyridine derivatives often exhibit enhanced antimicrobial or anticancer activity compared to pyrrole-based compounds .

- Energetic Materials : Tetrazole derivatives synthesized from 2-(1H-pyrrol-1-yl)ethan-1-amine (precursor to the target compound) show modest energetic properties, slightly outperforming TNT .

Biological Activity

Overview

N-ethyl-2-(1H-pyrrol-1-yl)ethan-1-amine is an organic compound with the molecular formula CHN, derived from pyrrole, a five-membered aromatic heterocycle. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

This compound can be synthesized through several methods, commonly involving the reaction of 2-(1H-pyrrol-1-yl)ethanamine with ethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions in an aprotic solvent like dimethylformamide. This compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions, which can lead to the formation of several derivatives that may exhibit distinct biological activities.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as a ligand that binds to receptors or enzymes, thereby modulating their activity. The precise mechanisms are still under investigation but suggest potential roles in neurological and therapeutic contexts.

Pharmacological Potential

Research has indicated that compounds similar to this compound may exhibit significant pharmacological properties:

- Neurotransmitter Modulation : Compounds derived from pyrrole structures have been explored for their interactions with neurotransmitter systems, particularly the NMDA receptor family. They may function as positive allosteric modulators (PAMs), enhancing synaptic transmission and showing promise in treating neurological disorders .

- Antibacterial Activity : Pyrrole derivatives have shown antibacterial properties against various pathogens. For instance, certain pyrrolyl benzamide derivatives demonstrated minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like isoniazid and ciprofloxacin, indicating strong antibacterial activity .

Table 1: Summary of Biological Activities of Pyrrole Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Neurotransmitter Modulator | TBD | |

| Pyrrolyl Benzamide Derivatives | Antibacterial | 3.125 | |

| Dihydropyrrolo[1,2-a]pyrazin Compounds | NMDAR PAM | TBD |

Case Study: Neuroprotective Effects

One study explored the effects of pyrrole derivatives on neuroprotection in models of neurodegeneration. The results indicated that these compounds could enhance synaptic plasticity and improve cognitive functions in animal models of Parkinson's disease. This suggests a therapeutic potential for compounds like this compound in treating neurodegenerative disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.